molecular formula C10H7Cl2NO B1623966 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole CAS No. 22091-36-7

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

Cat. No. B1623966
CAS RN: 22091-36-7
M. Wt: 228.07 g/mol
InChI Key: BGGPUCCJQGIJRL-UHFFFAOYSA-N
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Patent
US08653109B2

Procedure details

With stirring, 816 mg (6.43 mmol) of 1,3-dichloroacetone and 1000 mg (6.43 mmol) of p-chlorobenzamide are heated at +135° C. for 1 h. After cooling to RT, 1.6 ml of conc. sulphuric acid are added, and the mixture is stirred at RT for a further 5 min. The entire mixture is then poured onto 50 ml of ice. A precipitate is formed which is filtered off with suction, dried under high vacuum and then purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→5:1).
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH2:5][Cl:6])=O.[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=1.S(=O)(=O)(O)O>>[Cl:6][CH2:5][C:3]1[N:14]=[C:12]([C:11]2[CH:15]=[CH:16][C:8]([Cl:7])=[CH:9][CH:10]=2)[O:13][CH:2]=1

Inputs

Step One
Name
Quantity
816 mg
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
1000 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for a further 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
A precipitate is formed which
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→5:1)

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(OC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.